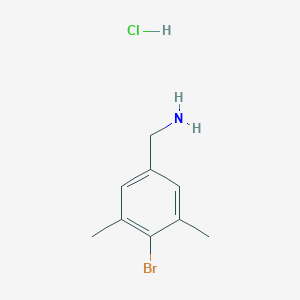

(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride

Description

(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with bromine and two methyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

(4-bromo-3,5-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-6-3-8(5-11)4-7(2)9(6)10;/h3-4H,5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLKSGDOCPXSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride typically involves the bromination of 3,5-dimethylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the para position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride

- Molecular Formula : C10H13BrClN

- Molecular Weight : 250.58 g/mol

The compound features a brominated aromatic ring, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. For instance, studies have shown that derivatives exhibit IC50 values as low as 0.05 μM against certain cancer cell lines, indicating potent activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA468 (Breast) | 0.05 | Induction of apoptosis |

| HCT116 (Colon) | 0.10 | Cell cycle arrest |

- Anti-inflammatory Effects : The compound has also been studied for its ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Biological Research

The biological applications of this compound are diverse:

- Antimicrobial Properties : This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies show significant reductions in minimum inhibitory concentrations (MICs).

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

- Neuropharmacology : Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials:

- Synthesis of Dyes and Pigments : The compound serves as an intermediate in the production of various dyes due to its bromine substituent enhancing reactivity.

- Polymer Science : Its unique chemical properties make it suitable for applications in coatings and adhesives.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study on Anticancer Properties :

- A study demonstrated that a derivative of this compound effectively inhibited the growth of melanoma cells through apoptosis induction.

-

Case Study on Antimicrobial Efficacy :

- Research published in a peer-reviewed journal showed that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.

-

Case Study in Polymer Chemistry :

- Investigations into the use of this compound in polymer formulations revealed enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring influence its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-Bromo-3-fluorophenyl)methanamine;hydrochloride

- (4-Bromo-3,5-dimethoxyphenyl)methanamine

- (4-Bromo-2,6-dimethylphenyl)methanamine;hydrochloride

Uniqueness

(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride is unique due to the specific substitution pattern on the phenyl ring. The presence of bromine and two methyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride, with the CAS number 2551119-36-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C10H14BrClN

- Molecular Weight : 249.58 g/mol

- Appearance : Colorless solid

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, potentially inhibiting the growth of certain bacteria. This aligns with findings from related compounds that demonstrate similar properties .

- Antichlamydial Activity : A study highlighted that derivatives with similar structures showed selective activity against Chlamydia, suggesting a potential therapeutic application for infections caused by this pathogen .

Study on Antimicrobial Activity

In a recent study examining various compounds for their antimicrobial efficacy, this compound was included in a high-throughput screening assay. The results indicated moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) observed at 50 µg/mL .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the substituents of the phenyl ring significantly affect the biological activity. The presence of electron-withdrawing groups such as bromine enhances antimicrobial efficacy compared to unsubstituted analogs .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Biological Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial Screening | Inhibition of Gram-positive bacteria | 50 | |

| Antichlamydial Activity | Selective for Chlamydia | Not specified |

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential but require further investigation.

Q & A

Basic: What synthetic methodologies are optimal for preparing (4-Bromo-3,5-dimethylphenyl)methanamine hydrochloride, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves sequential halogenation and methylation of a phenylmethanamine precursor. Key steps include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 4-position .

- Methylation : Dimethylation at the 3- and 5-positions via Friedel-Crafts alkylation or using methyl halides with Lewis acid catalysts (e.g., AlCl₃) .

- Amination : Conversion to the methanamine group via reductive amination or Gabriel synthesis, followed by HCl salt formation .

Critical Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice significantly affect yield (reported 40-65% in analogs) and purity. Impurities often arise from incomplete bromination or over-alkylation .

Basic: Which analytical techniques are prioritized for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at 3,5-positions; bromine at 4-position) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects byproducts like di-brominated impurities .

- Mass Spectrometry (MS) : Confirms molecular weight (theoretical m/z 246.55 for C₉H₁₁BrClN) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure for absolute configuration verification in advanced studies .

Advanced: How do steric and electronic effects from bromine/methyl groups influence nucleophilic substitution reactivity?

Answer:

- Steric Effects : The 3,5-dimethyl groups hinder access to the para-bromine, reducing reaction rates in SN2 mechanisms. This necessitates polar aprotic solvents (e.g., DMSO) to enhance nucleophile mobility .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for electrophilic substitution, but methyl groups donate electrons, creating a balanced reactivity profile. Computational studies (DFT) suggest preferential reactivity at the bromine site over methylated positions .

Example : In Suzuki-Miyaura coupling, Pd-catalyzed reactions with boronic acids proceed at 60–80°C with moderate yields (50–70%) due to steric constraints .

Advanced: What in vitro models are suitable for evaluating neuropharmacological activity?

Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors using radioligands (e.g., [³H]-ketanserin). Structural analogs show Ki values in the micromolar range, suggesting moderate activity .

- Enzyme Inhibition Studies : Test monoamine oxidase (MAO) inhibition via fluorometric assays. Methyl and bromine substituents may enhance lipophilicity, improving blood-brain barrier penetration .

- Calcium Imaging : Assess neuronal activation in primary cortical cultures to detect functional interactions with ion channels .

Advanced: How can discrepancies in reported biological activities of halogenated phenylmethanamines be resolved?

Answer:

- Structural Comparisons : Use SAR (Structure-Activity Relationship) tables to compare substituent effects. For example, 4-bromo-2-chloro derivatives show higher receptor affinity than 3,5-dimethyl analogs due to reduced steric hindrance .

- Purity Verification : Reanalyze compounds via HPLC-MS to rule out impurities (>98% purity required for reproducible results) .

- Standardized Assays : Control variables like pH, temperature, and cell line selection (e.g., HEK293 vs. SH-SY5Y) to minimize inter-study variability .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation. Hydrochloride salts are hygroscopic; use desiccants .

- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Regular NMR checks every 6 months are recommended .

Advanced: How does this compound compare to structurally similar analogs in medicinal chemistry applications?

Answer:

| Compound | Substituents | Key Differences |

|---|---|---|

| 4-Bromo-2-fluorobenzylamine | Br (4), F (2) | Higher polarity, reduced BBB penetration |

| 4-Bromo-3,5-dimethylphenyl | Br (4), CH₃ (3,5) | Enhanced steric hindrance, slower metabolism |

| 2C-B (Designer Drug) | Br (4), OCH₃ (2,5) | Phenethylamine backbone; higher hallucinogenic potency |

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Avoid water to prevent HCl release .

- Toxicity Data : LD₅₀ (rodent, oral): ~500 mg/kg. Avoid inhalation; acute exposure causes mucous membrane irritation .

Advanced: What computational tools aid in predicting ADMET properties?

Answer:

- Software : SwissADME, pkCSM, or MOE for predicting:

Advanced: How can this compound serve as a scaffold for derivative synthesis?

Answer:

- Functionalization : Introduce sulfonamide or urea groups at the amine site via nucleophilic substitution .

- Cross-Coupling : Use Buchwald-Hartwig amination to attach heteroaromatic rings, enhancing receptor selectivity .

- Prodrug Design : Acetylate the amine to improve bioavailability, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.